molecular formula C21H22N4O6S2 B2808489 diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 896332-52-8

diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Katalognummer: B2808489
CAS-Nummer: 896332-52-8
Molekulargewicht: 490.55
InChI-Schlüssel: VVUWAVCSSVYHLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a structurally complex heterocyclic molecule featuring:

  • A thiophene core substituted with two ester groups (diethyl dicarboxylate) at positions 2 and 4.
  • A 3-methyl group on the thiophene ring.
  • A thioacetamido linker at position 5, bridging the thiophene to a pyrido[1,2-a][1,3,5]triazin-4-one moiety with an 8-methyl substituent.

Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, analogous to methods described for related dicarboxylate derivatives . Structural characterization would employ techniques such as NMR, IR, and HRMS, as seen in similar compounds .

Eigenschaften

IUPAC Name

diethyl 3-methyl-5-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-5-30-18(27)15-12(4)16(19(28)31-6-2)33-17(15)23-14(26)10-32-20-22-13-9-11(3)7-8-25(13)21(29)24-20/h7-9H,5-6,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUWAVCSSVYHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several dicarboxylate-containing heterocycles reported in the literature. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Analytical Methods
Target Compound Thiophene + Pyrido-triazin 3-methyl, diethyl dicarboxylate, thioacetamido, 8-methyl-4-oxo-pyrido-triazin N/A N/A NMR, HRMS (inferred)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 3-phenethyl, diethyl dicarboxylate 51 243–245 ¹H/¹³C NMR, IR, HRMS
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 3-benzyl, 7-(4-bromophenyl), 8-cyano, diethyl dicarboxylate 61 223–225 ¹H/¹³C NMR, IR, HRMS
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 3-benzyl, 7-(4-nitrophenyl), 8-cyano, diethyl dicarboxylate 55 215–217 ¹H/¹³C NMR, IR, HRMS

Key Observations:

Core Heterocycle: The target compound features a thiophene-pyrido-triazin hybrid system, whereas analogs (e.g., ) are based on imidazo[1,2-a]pyridine.

Substituent Effects: The thioacetamido linker in the target compound introduces a sulfur atom, which could influence electronic properties (e.g., electron-withdrawing effects) and redox stability compared to the cyano or nitrophenyl groups in analogs. The 8-methyl-4-oxo group on the pyrido-triazin ring may increase steric hindrance, affecting solubility and metabolic stability relative to the unsubstituted imidazo-pyridines.

Synthetic Efficiency :

  • Yields for analogs range from 51–61% , suggesting moderate synthetic challenges. The target compound’s synthesis may require optimized conditions due to its intricate structure.

Thermal Stability :

  • Melting points of analogs (215–245°C) indicate high thermal stability, likely due to rigid aromatic cores and hydrogen-bonding motifs. The target compound’s melting point is unreported but expected to align with this range.

Research Findings and Implications

Bioactivity Considerations:

  • The pyrido-triazin-thiophene hybrid may exhibit unique kinase or protease inhibition.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions: (i) formation of the pyrido[1,2-a][1,3,5]triazin-4-one core, (ii) thioether linkage via nucleophilic substitution, (iii) amide coupling between the thioacetate and thiophene dicarboxylate, and (iv) esterification. Key purification steps include column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/DMF mixtures. Purity is verified using HPLC (>95% by area) and NMR spectroscopy (absence of extraneous peaks) .

Q. Which spectroscopic methods are essential for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in pyrido-triazine at δ 7.8–8.2 ppm) and carbon backbone .
  • HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H]+: 541.6; observed: 541.5) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations. Use fluorescence-based or colorimetric readouts (e.g., ATP depletion for kinases). Compare IC50 values against known inhibitors like staurosporine. Validate cytotoxicity in HEK-293 or HepG2 cell lines via MTT assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the thioether formation step?

  • Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of the thiol intermediate .
  • Catalyst : Add 1 eq. of K2CO3 or Et3N to deprotonate the thiol and enhance nucleophilicity .
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., oxidation to disulfides) . Monitor progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and isolate intermediates promptly.

Q. How to resolve contradictory data between computational docking and experimental IC50 results?

  • Docking refinement : Include solvation effects (e.g., implicit solvent models) and perform molecular dynamics simulations (50 ns) to assess binding stability .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Metabolite analysis : Check for off-target effects using LC-MS/MS to identify degradation products or metabolites .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Crystallography : Obtain single-crystal X-ray structures to confirm conformational homogeneity .
  • Stability studies : Store the compound under argon at –20°C and pre-dissolve in DMSO (with <0.1% water) to prevent ester hydrolysis .
  • Dose-response normalization : Include internal controls (e.g., housekeeping genes in qPCR) and normalize activity to batch-specific purity .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Analogous Compounds

Compound ClassTargetIC50 (µM)Selectivity Index (vs. HEK-293)Reference
Pyrido-triazine derivativesKinase X0.45>100
Thiophene-amide analogsProtease Y12.38.2

Q. Table 2. Key Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
Thioether formationDMF, K2CO3, 0°C, 12 h78% → 92%
Amide couplingEDCl/HOBt, CH2Cl2, RT, 24 h65% → 85%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.